molecular formula C22H23NO2 B11237866 N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B11237866
M. Wt: 333.4 g/mol
InChI Key: FKGIWSDPQGDEJE-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring and two aromatic rings with methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the aromatic rings: The aromatic rings with methyl substituents can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Amide bond formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the methyl groups on the aromatic rings.

    Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products:

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: The major product could be an amine derivative.

    Substitution: Substituted derivatives of the original compound, depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could include anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]acetamide
  • N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]butanamide
  • N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]pentanamide

Comparison:

  • Structural Differences: The main differences lie in the length of the carbon chain in the amide group.
  • Chemical Properties: These differences can affect the compound’s solubility, reactivity, and stability.
  • Biological Activity: Variations in the carbon chain length can influence the compound’s interaction with biological targets, potentially altering its efficacy and safety profile.

N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide stands out due to its specific combination of structural features, which may confer unique properties and applications compared to its analogs.

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C22H23NO2/c1-15-4-6-18(7-5-15)21-10-8-20(25-21)9-11-22(24)23-19-13-16(2)12-17(3)14-19/h4-8,10,12-14H,9,11H2,1-3H3,(H,23,24)

InChI Key

FKGIWSDPQGDEJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

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